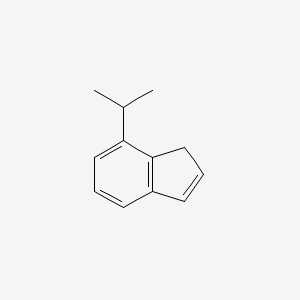

7-Isopropyl-1H-indene

Description

7-Isopropyl-1H-indene is a substituted indene derivative characterized by an isopropyl group (-C₃H₇) at the 7-position of the indene core. Indene itself is a bicyclic aromatic hydrocarbon consisting of fused benzene and cyclopentene rings.

The compound’s structural simplicity contrasts with more complex derivatives discussed in the literature, which exhibit varied functional groups and biological activities.

Properties

Molecular Formula |

C12H14 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

7-propan-2-yl-1H-indene |

InChI |

InChI=1S/C12H14/c1-9(2)11-7-3-5-10-6-4-8-12(10)11/h3-7,9H,8H2,1-2H3 |

InChI Key |

PZJUBJNOLXWGGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC2=C1CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

7-Isopropyl-4-methyl-1H-indene

- Molecular Formula : C₁₃H₁₆

- Molecular Weight : 172.27 g/mol

- Substituents : Isopropyl at C7, methyl at C4.

- Key Data: Commercial availability is noted, though physicochemical properties (e.g., boiling point, solubility) are unspecified .

- Comparison : The additional methyl group at C4 increases molecular weight and steric bulk compared to this compound. Such substitutions may enhance thermal stability or alter reactivity in synthetic applications.

6-Formyl-5-isopropyl-3-hydroxymethyl-7-methyl-1H-indene (FIHMI)

- Molecular Formula : C₁₅H₁₈O₃

- Molecular Weight : ~246.3 g/mol (calculated).

- Substituents : Formyl (-CHO), hydroxymethyl (-CH₂OH), isopropyl, and methyl groups.

- Key Findings : Demonstrates potent antioxidant activity, reducing oxidative stress and apoptosis in methamphetamine-induced photoreceptor cell toxicity. FIHMI upregulates Nrf2, a master regulator of antioxidant responses, and suppresses caspase-3/9 activation .

1-[(2,3,3aα,6,7,7aβ-Hexahydro-4-methyl-7β-isopropyl-1H-indene)-1β-yl]ethanone

- Molecular Formula : C₁₅H₂₄O

- Molecular Weight : 220.36 g/mol

- Substituents : Hexahydro (partially saturated) indene core with methyl, isopropyl, and acetyl groups.

- Applications : Used as a raw material in R&D and commercial synthesis. Suppliers offer it in powder/liquid form with 99% purity .

- Comparison : Partial saturation (hexahydro structure) reduces aromaticity, likely increasing stability and altering solubility. The ketone group expands its utility in carbonyl chemistry.

Heterocyclic Analogue: 7-Isopropyl-1H-indole

- Core Structure : Indole (benzene fused to pyrrole) vs. indene (benzene fused to cyclopentene).

- Key Differences : Indole’s nitrogen atom introduces basicity and hydrogen-bonding capacity, making it prevalent in pharmaceuticals (e.g., serotonin, tryptophan derivatives). In contrast, indenes are more common in materials science and catalysis .

Data Table: Comparative Analysis of Indene Derivatives

Research Findings and Implications

- Bioactive Derivatives : FIHMI’s efficacy in mitigating oxidative stress underscores the importance of electron-withdrawing groups (e.g., formyl) in enhancing therapeutic profiles .

- Synthetic Utility : Partially saturated indenes (e.g., hexahydro derivatives) offer stability for industrial catalysis or intermediate synthesis .

- Structural Trends : Alkyl substituents (isopropyl, methyl) improve hydrophobicity, whereas polar groups (hydroxymethyl) increase solubility and biological interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.